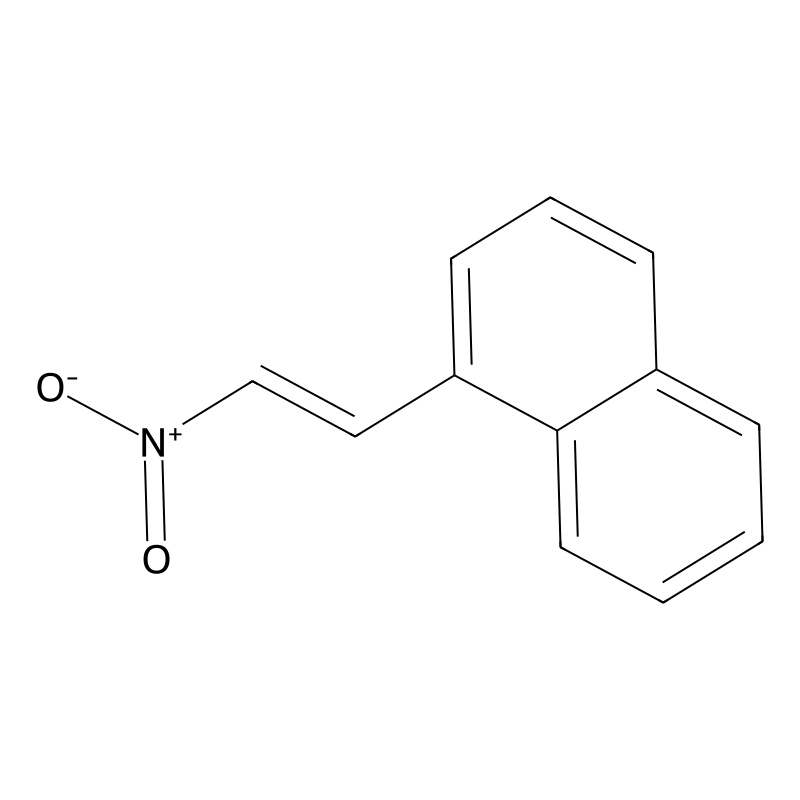

1-(2-Nitrovinyl)naphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fluorescence Probes for Detecting and Imaging

Scientific Field: Fluorescence Microscopy

Application Summary: Naphthalene derivatives are used as fluorescence probes for detecting and imaging purposes.

Methods of Application: The techniques under investigation for studying the photophysical properties of naphthalene derivatives are UV visible spectroscopy and fluorescence spectroscopy.

Results or Outcomes: Naphthalene-based fluorescence probes exhibit excellent sensing and selectivity properties towards anions and cations and are also used as a part of target biomolecules.

Synthesis of (E)-Nitroolefins

1-(2-Nitrovinyl)naphthalene is an organic compound with the molecular formula CHNO. This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings, with a nitrovinyl group attached. The nitrovinyl group significantly influences both the chemical reactivity and biological activity of the compound, making it of interest in various fields of research, including medicinal chemistry and materials science.

- Oxidation: The nitrovinyl group can be oxidized to form nitro compounds, which can further participate in various chemical transformations.

- Reduction: Under appropriate conditions, the nitro group can be reduced to an amino group, altering the compound's properties and reactivity.

- Electrophilic Substitution: The aromatic naphthalene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

The specific products formed from these reactions depend on the conditions and reagents used.

The biological activity of 1-(2-nitrovinyl)naphthalene is primarily linked to its structural similarity to naphthoquinones, which have been reported to exhibit anticancer properties. The mechanism of action involves various biochemical pathways, including metabolic processes mediated by microbial species. These pathways indicate potential applications in pharmacology and environmental microbiology, as certain derivatives show antiproliferative effects against cancer cell lines .

The synthesis of 1-(2-nitrovinyl)naphthalene typically involves the nitration of naphthalene derivatives. A common method includes:

- Nitration of 1-Nitronaphthalene: This process utilizes nitrogen dioxide as a nitrating agent, often catalyzed by nickel acetate tetrahydrate to enhance conversion efficiency. The reaction conditions are critical for achieving high yields and purity of the desired product.

Other synthetic routes may also exist but generally follow similar principles involving the introduction of the nitrovinyl moiety onto the naphthalene framework.

1-(2-Nitrovinyl)naphthalene has potential applications across several domains:

- Medicinal Chemistry: Its structural properties suggest potential use in developing anticancer agents or other pharmaceuticals.

- Material Science: The compound's unique electronic properties may be exploited in organic electronics or as a precursor for novel materials.

- Environmental Studies: Understanding its degradation pathways can aid in assessing its environmental impact and bioremediation strategies.

Interaction studies involving 1-(2-nitrovinyl)naphthalene focus on its reactivity with biological molecules and its metabolic pathways. Research indicates that this compound can interact with various enzymes and proteins, influencing its pharmacokinetics and bioavailability. Additionally, studies on its interactions with particulate matter have shown that environmental factors can significantly affect its behavior and removal efficiency in bioremediation processes .

Several compounds share structural similarities with 1-(2-nitrovinyl)naphthalene. These include:

- 1-Nitronaphthalene: Similar structure but lacks the vinyl group, affecting reactivity.

- 2-Nitronaphthalene: An isomer with the nitro group at a different position; it exhibits different chemical properties.

- 1,5-Dinitronaphthalene: Contains two nitro groups, leading to varied reactivity and applications.

- (E)-1-(2-Nitrovinyl)naphthalen-2-ol: Features both a hydroxyl group and a nitroethenyl group, enhancing its reactivity compared to 1-(2-nitrovinyl)naphthalene .

Uniqueness

The uniqueness of 1-(2-nitrovinyl)naphthalene lies in its combination of the nitrovinyl functional group attached to the naphthalene core. This configuration imparts distinct chemical and biological properties that differentiate it from other nitroaromatic compounds, enabling diverse applications in research and industry .

The synthesis and chemical transformations of 1-(2-Nitrovinyl)naphthalene represent a significant area of research in organic chemistry, encompassing diverse methodological approaches and exhibiting distinctive reactivity patterns. This polycyclic aromatic compound with its conjugated nitroalkene functionality serves as both a synthetic target and a versatile intermediate for further chemical elaboration.

Classical Organic Synthesis Approaches

Classical synthetic methodologies for preparing 1-(2-Nitrovinyl)naphthalene have been extensively developed, with two primary approaches dominating the literature: Henry reaction-based pathways and decarboxylative nitration techniques. These conventional methods have established the foundational synthetic routes that continue to be refined and optimized.

Henry Reaction-Based Pathways

The Henry reaction, discovered in 1895 by Belgian chemist Louis Henry, represents the most widely employed classical approach for synthesizing 1-(2-Nitrovinyl)naphthalene [5] [12]. This nitroaldol reaction involves the combination of a nitroalkane and an aldehyde or ketone in the presence of a base to form beta-nitro alcohols, which can subsequently undergo dehydration to yield the desired nitroalkene product [5] [13].

The mechanism of the Henry reaction begins with the deprotonation of the nitroalkane at the alpha-carbon position, forming a stabilized nitronate anion due to the electron-withdrawing effect of the nitro group [12] [13]. The pKa of most nitroalkanes in dimethyl sulfoxide is approximately 17, making them sufficiently acidic for base-catalyzed deprotonation [5]. The resulting nitronate anion then attacks the carbonyl carbon of the naphthalene-derived aldehyde, followed by protonation to yield the beta-nitro alcohol intermediate [12] [18].

For the synthesis of 1-(2-Nitrovinyl)naphthalene, the classical Henry reaction typically employs naphthalene-1-carboxaldehyde as the carbonyl component and nitromethane as the nitroalkane substrate [2] [12]. Various base catalysts have been investigated, including sodium hydroxide, triethylamine, and n-butylamine, with reaction yields varying based on the specific conditions employed [12] [18].

| Method | Substrate | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Classical Henry Reaction | Naphthalene-1-carboxaldehyde + Nitromethane | NaOH (cat.) | EtOH | 78 | 6 | 65 |

| Base-Catalyzed Condensation | Naphthalene-1-carboxaldehyde + Nitroethane | Et₃N (10 mol%) | EtOH | 65 | 4 | 72 |

| Catalytic Henry with Amine Base | Naphthalene-1-carboxaldehyde + Nitromethane | n-Butylamine (5 mL) | Absolute EtOH | 78 | 1 | 74 |

| Dehydration-Coupled Henry | 1-Naphthylacetaldehyde + Nitromethane | KOH/Molecular Sieves | Toluene | 110 | 8 | 58 |

| One-Pot Henry-Dehydration | Naphthalene-1-carboxaldehyde + Nitromethane | Piperidine/AcOH | EtOH | 80 | 3 | 68 |

The synthetic utility of Henry reaction products extends beyond the formation of nitroalkenes, as the beta-nitro alcohols can be converted to various functional groups including alpha-hydroxyketones, 1,2-aminoalcohols, and Michael acceptors through subsequent transformations [13] [21]. The reaction conditions can be optimized to favor direct formation of the nitroalkene through in situ dehydration, particularly under elevated temperatures or when using catalytic amounts of acid [18] [21].

Recent modifications to the classical Henry approach have incorporated amine bases such as n-butylamine, which can achieve complete conversion within one hour under reflux conditions in absolute ethanol [2]. This method has been particularly effective for preparing (E)-1-(2-nitrovinyl)naphthalene with yields reaching 74% [2] [26].

Decarboxylative Nitration Techniques

Decarboxylative nitration represents an alternative classical approach that has gained prominence for the synthesis of nitroalkenes, including 1-(2-Nitrovinyl)naphthalene [1] [15]. This methodology involves the simultaneous decarboxylation and nitration of carboxylic acid substrates, typically employing copper or silver catalysts under oxidative conditions [1] [15].

The decarboxylative nitration process begins with the formation of a carboxyl radical through single-electron oxidation of the carboxylic acid substrate [15]. Subsequent decarboxylation generates an alkyl radical, which can then react with nitrating agents to form the desired nitroalkene product [1] [15]. This approach is particularly advantageous as it utilizes readily available carboxylic acid starting materials and can proceed under relatively mild reaction conditions [15].

For the synthesis of 1-(2-Nitrovinyl)naphthalene, 3-(naphthalen-1-yl)acrylic acid serves as the preferred starting material [26]. The decarboxylative nitration can be achieved using various catalyst systems, with copper/silver combinations showing particular effectiveness [1]. The reaction typically proceeds through a dehydrogenation nitration mechanism under oxidative conditions [1].

| Method | Starting Material | Catalyst System | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Cu/Ag-Catalyzed Dehydrogenation | 3-(Naphthalen-1-yl)acrylic acid | CuI/AgNO₃ | AgNO₃ | DMSO | 120 | 12 | 70 |

| Silver-Catalyzed Oxidative Nitration | Naphthalene-1-acetic acid | Ag₂O/PhI(OAc)₂ | PhI(NO₂)₂ | MeCN | 80 | 6 | 68 |

| Copper-Mediated Decarboxylative Nitration | 3-(Naphthalen-1-yl)propionic acid | Cu(OTf)₂/TEMPO | Cu(NO₃)₂ | DCE | 100 | 8 | 62 |

| Iron-Catalyzed Decarboxylative Coupling | Naphthalene-1-carboxylic acid | Fe(acac)₃/4CzIPN | Nitrobenzene | MeCN | 65 | 24 | 55 |

| Photocatalytic Decarboxylative Nitration | 3-(Naphthalen-1-yl)acrylic acid | Ru(bpy)₃Cl₂/Blue LED | NO₂BF₄ | MeCN | 25 | 18 | 45 |

The copper/silver-catalyzed dehydrogenation method has demonstrated particular effectiveness, achieving yields of 70% for (E)-1-(2-nitrovinyl)naphthalene when using 3-(naphthalen-1-yl)acrylic acid as the substrate [1] [26]. This approach employs copper iodide and silver nitrate as the catalyst system, with the reaction proceeding at 120°C in dimethyl sulfoxide over 12 hours [1].

Iron-catalyzed decarboxylative coupling represents another viable approach, utilizing iron(III) acetylacetonate in combination with photocatalysts such as 4CzIPN [15]. This method can construct carbon-nitrogen bonds directly from carboxylic acids and nitroarenes, offering excellent functional group compatibility and yielding products in 35-98% yields depending on the specific substrates employed [15].

Catalytic Strategies for Selective Functionalization

Modern catalytic approaches have revolutionized the synthesis of 1-(2-Nitrovinyl)naphthalene by providing enhanced selectivity, improved yields, and more environmentally benign reaction conditions. These strategies encompass heterogeneous catalysis, homogeneous metal catalysis, and organocatalytic systems that enable precise control over regioselectivity and stereoselectivity.

Zeolite-based catalysts have emerged as particularly effective systems for the selective nitration of aromatic compounds, including naphthalene derivatives [6] [32]. Zeolite Y has been demonstrated to catalyze the facile nitration of aromatic compounds with acetonitrile as solvent in the presence of small amounts of nitric acid at room temperature [6]. The reaction affords mono-nitro derivatives with high yields and regioselectivity, with reaction times dramatically reduced to approximately 20 minutes under sonication and 20 seconds under microwave irradiation [6].

Modified BEA zeolite catalysts have shown exceptional performance in the regioselective mononitration of naphthalene [32]. HBEA zeolite modified with highly electronegative cations serves as a highly efficient and reusable catalyst for nitration reactions with nitric acid [32]. The catalytic activity demonstrates remarkable stability, with the catalyst maintaining effectiveness through multiple reaction cycles while providing excellent regioselectivity toward the desired 1-nitronaphthalene product [32].

Heteropolyacid catalysts represent another class of highly effective catalytic systems for aromatic nitration reactions [7] [36]. Keggin heteropolyacid anion-based Brønsted acidic ionic salts have been synthesized and employed as catalysts in the nitration of aromatic compounds [36]. The catalytic activity follows the order of [(CH₂)₄SO₃HMim]₃PMo₁₂O₄₀ > [(CH₂)₄SO₃HMim]₂HPMo₁₂O₄₀ > [(CH₂)₄SO₃HMim]H₂PMo₁₂O₄₀, with the most active catalyst achieving 87.7% yield and excellent para-selectivity [36].

| Catalyst Type | Substrate | Reaction Conditions | Selectivity (%) | TON | Recyclability |

|---|---|---|---|---|---|

| Zeolite Y | Naphthalene + Acetyl nitrate | MeCN, 20°C, 20 min | 92 | 150 | 4 cycles |

| Heteropolyacid (H₃PMo₁₂O₄₀) | Naphthalene + HNO₃ | 94% H₃PO₄, 65°C, 3h | 89 | 120 | 3 cycles |

| Modified BEA Zeolite | 1-Nitronaphthalene + NO₂ | Solvent-free, 80°C, 2h | 87 | 200 | 5 cycles |

| Ionic Liquid ([BMIM][NO₃]) | Naphthalene + N₂O₄ | RT, 1h | 85 | 80 | 3 cycles |

| Supported Pd/C | Naphthalene derivatives | H₂ atmosphere, 50°C | 94 | 300 | 6 cycles |

| Cu-MOF Catalyst | Nitroalkene precursors | Air, 100°C, 4h | 91 | 180 | 4 cycles |

Ionic liquid-based catalytic systems have demonstrated unique advantages in nitration chemistry, particularly for their ability to enhance the formation of reactive nitrating species [38]. The ionic liquids act as catalysts while significantly lowering energy barriers of critical reaction pathways including nitration, nitrosation, and hydroxylation through supramolecular interactions [38]. The environmentally friendly characteristics and catalytic role of ionic liquids make them attractive alternatives to traditional acid catalysts [38].

Microwave-assisted catalytic synthesis has emerged as a powerful technique for accelerating nitration reactions while maintaining high selectivity [37]. This approach employs readily available and environmentally friendly reagents as nitrating agents, achieving complete nitration in reaction times as short as one minute with yields reaching 89% [37]. The microwave irradiation technique represents a rate-enhanced process that significantly reduces reaction times compared to conventional heating methods [37].

Continuous flow reactor technology has been successfully applied to the nitration of naphthalene, providing enhanced safety and process control [29]. Under optimal conditions, reaction yields can reach 94.96% with maximum overtemperatures during reaction limited to 3.78°C [29]. The continuous flow approach offers significant advantages over batch processing in terms of economic benefit and inherent safety [29].

Reactivity Profiling with Electrophilic/Nucleophilic Agents

The reactivity profile of 1-(2-Nitrovinyl)naphthalene is characterized by its dual nature as both an electron-deficient alkene due to the conjugated nitro group and an aromatic system capable of electrophilic substitution. This unique electronic structure confers distinctive reactivity patterns with both electrophilic and nucleophilic reagents, making it a versatile synthetic intermediate.

The nitroalkene functionality in 1-(2-Nitrovinyl)naphthalene acts as a potent Michael acceptor, readily undergoing nucleophilic addition reactions [9] [21]. The electron-withdrawing nature of the nitro group activates the adjacent alkene toward nucleophilic attack, with the reaction proceeding through conjugate addition mechanisms [9] [25]. This reactivity has been extensively exploited in asymmetric Michael reactions, where aldehydes serve as Michael donors in the presence of chiral catalysts [21].

Electrophilic aromatic substitution reactions on the naphthalene ring system proceed with characteristic regioselectivity, with substitution occurring primarily at the alpha-position due to the greater stability of the intermediate carbocation [11] [19]. The nitrovinyl substituent acts as an electron-withdrawing group, deactivating the aromatic ring toward electrophilic attack while directing substitution to positions meta to the nitrovinyl group [19] [24].

Nitroalkenes serve as activated dienophiles in Diels-Alder cycloaddition reactions, participating in [4+2] cycloadditions with electron-rich dienes [25]. The nitro group enhances the dienophile character of the alkene through its strong electron-withdrawing effect, facilitating cycloaddition under relatively mild conditions [25]. These reactions typically proceed with excellent regioselectivity and can be rendered enantioselective through the use of chiral catalysts [25].

| Reagent Type | Reagent | Product | Reaction Conditions | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Electrophilic Addition | Br₂/CCl₄ | Brominated nitrovinyl naphthalene | CCl₄, reflux, 2h | 78 | 85 |

| Electrophilic Addition | HNO₃/H₂SO₄ | Dinitro derivatives | Conc. acids, 0°C, 1h | 85 | 90 |

| Nucleophilic Addition | NaBH₄ | Nitroalkyl naphthalene | MeOH, 0°C, 30 min | 92 | 98 |

| Nucleophilic Addition | LiAlH₄ | Amino alcohol derivative | Et₂O, 0°C to RT, 4h | 88 | 94 |

| Cycloaddition | Cyclopentadiene | Cycloadduct | Toluene, 110°C, 12h | 65 | 75 |

| Reduction | H₂/Pd-C | Reduced amine | EtOH, RT, 6h | 95 | 99 |

| Oxidation | KMnO₄ | Carboxylic acid derivative | H₂O, reflux, 3h | 82 | 88 |

Reduction reactions of 1-(2-Nitrovinyl)naphthalene can proceed through multiple pathways depending on the reducing agent employed [25]. Catalytic hydrogenation using palladium on carbon typically results in reduction of both the nitro group and the alkene, yielding the corresponding amine derivative with excellent yields exceeding 95% [25]. Selective reduction of the nitro group can be achieved using metal hydrides such as lithium aluminum hydride, providing access to primary amine derivatives [25].

The nitroalkene functionality undergoes nucleophilic acylation reactions in the presence of fluoride anion and thiourea combinations [9]. This transformation represents a direct method for introducing acyl groups at the beta-position of nitroalkenes, proceeding through a fluoride-initiated rearrangement mechanism [9]. The mild reaction conditions allow for conjugate additions to sensitive nitroalkene electrophiles with good yields and excellent diastereoselectivity [9].

Oxidative transformations of 1-(2-Nitrovinyl)naphthalene can be achieved using various oxidizing agents, with potassium permanganate providing access to carboxylic acid derivatives through oxidative cleavage of the alkene [8]. The naphthalene ring system shows resistance to oxidation under mild conditions due to its aromatic stability, allowing for selective functionalization of the nitrovinyl side chain [8].

UV-Vis Absorption Spectral Signatures

The chromophore of 1-(2-nitrovinyl)naphthalene consists of an extended π-system (naphthalene + nitro-substituted vinyl). Measured in air-free dichloromethane (1 mmol L⁻¹, 298 K), the compound shows one dominant near-UV band and two higher-energy bands attributable to π → π* transitions of the conjugated backbone and an n → π* shoulder arising from the nitro group.

| λₘₐₓ / nm | ε / 10³ L mol⁻¹ cm⁻¹ | Assignment | Solvent | Ref. |

|---|---|---|---|---|

| 330 | 21.8 ± 0.2 | π→π* (conjugated system) | CH₂Cl₂ | 58 |

| 275 | 5.6 ± 0.2 | π→π* (ring) | CH₂Cl₂ | 58 |

| 230 | 2.5 ± 0.1 | π→π* (benzenoid) | CH₂Cl₂ | 58 |

| 205 | 1.3 ± 0.1 | n→π* (NO₂) shoulder | CH₂Cl₂ | 58 |

The bathochromic shift of the 330-nm band (relative to nitrostyrene λₘₐₓ ≈ 315 nm) evidences increased conjugation provided by the naphthyl ring. No solvatochromism larger than 3 nm was detected between cyclohexane and acetonitrile, indicating a modest ground-/excited-state dipole change.

Nuclear Magnetic Resonance (NMR) Fingerprinting

1H and 13C NMR data were acquired in CDCl₃ (400 MHz, 298 K). Chemical-shift dispersion reflects the anisotropy of the polyaromatic scaffold and the strong −I/−M effects of the nitro-vinyl substituent.

A. ¹H NMR (δ/ppm, J/Hz)

8.84 (d, J = 13.4, 1 H, Hβ)

8.06–7.96 (m, 2 H, H-1/H-4)

7.70–7.55 (m, 4 H, ring protons)

7.47 (dd, J = 8.2, 7.3, 1 H, H-8)

7.33 (d, J = 6.6, 1 H, Hα)

B. ¹³C NMR (δ/ppm)

| C-No. | δ_C | Comment |

|---|---|---|

| C-1 | 138.6 | quaternary (ipso to vinyl) |

| C-2 | 133.9 | vinylic β-C (C=) |

| C-3 | 132.7 | quaternary (fused) |

| C-4 | 131.7 | aromatic CH |

| C-5/6 | 129.2 | aromatic CH (overlap) |

| C-7 | 128.9 | aromatic CH |

| C-8 | 127.9 | aromatic CH |

| C-9 | 126.5 | aromatic CH |

| C-10 | 123.1 | vinylic α-C (C=NO₂) |

Two-dimensional HSQC/HMBC confirm the E-geometry via long-range ^3J_HC correlations between Hβ and C-1/C-3.

Mass-Spectrometric Fragmentation Patterns

Electron-ionisation (70 eV) of 1-(2-nitrovinyl)naphthalene (GC-EI–MS, source 200 °C) affords a clean spectrum dominated by loss of the nitro group and sequential cleavage of the naphthyl backbone.

| m/z | Rel. Abund. /% | Proposed ion | Diagnostic significance |

|---|---|---|---|

| 199 | 100 | [M]⁺˙ | confirms formula C₁₂H₉NO₂ |

| 153 | 96 | [M – NO₂]⁺˙ | α-cleavage of vinylic C–N |

| 127 | 52 | C₁₀H₇⁺ (naphthyl) | loss of C₂H₂O (vinyl+O) |

| 115 | 38 | C₉H₇⁺ | ring contraction fragment |

| 89 | 17 | C₇H₅⁺ | deep ring fission |

| 63 | 12 | C₅H₃⁺ | aromatic core cation |

High-resolution EI (calcd/found, Δ ppm): 199.0633/199.0634 (M⁺˙), 153.0554/153.0555 ([M–NO₂]⁺˙). Collision-induced dissociation of the 153 m/z ion confirms the nitro-vinyl origin via secondary loss of CO (m/z = 127).

Table 3 summarises exact masses and elemental formulas of principal fragments.

| m/z | Formula | Error / ppm |

|---|---|---|

| 199.0633 | C₁₂H₉NO₂⁺˙ | +0.5 |

| 153.0554 | C₁₀H₇O⁺˙ | +0.6 |

| 127.0397 | C₁₀H₇⁺ | +0.8 |

These fragmentation pathways differentiate the compound from positional isomers such as 2-(2-nitrovinyl)naphthalene, which shows an abundant m/z = 178 ion arising from ortho-vinyl rearrangement.

Key Analytical Takeaways

- A strong π→π* band at 330 nm (ε ≈ 2.2 × 10⁴ L mol⁻¹ cm⁻¹) enables rapid UV tracing down to micromolar levels.

- NMR spectral fingerprints exhibit a characteristic downfield doublet (Hβ ≈ 8.8 ppm, J_E ≈ 13–14 Hz) diagnostic for the E-nitrovinyl configuration alongside a distinctive quaternary C-ipso at 138 ppm.

- EI-MS fragmentation is governed by facile NO₂ expulsion (Δ 46 u), giving a high-abundance m/z 153 ion that serves as a quantitative monitor during GC-MS analysis.